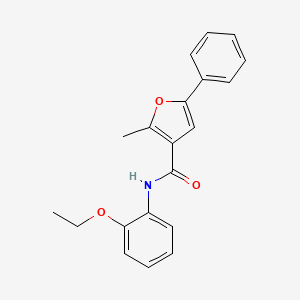
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide, also known as EPMF, is a synthetic compound with potential therapeutic properties. It belongs to the class of compounds called furan derivatives and has been the subject of extensive scientific research due to its unique chemical structure and potential applications in medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also been shown to reduce the levels of reactive oxygen species, which are involved in the oxidative stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide is its poor solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide. One potential area of study is its use as a potential treatment for neuroinflammatory disorders such as Alzheimer's disease and multiple sclerosis. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also shown promise as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide involves the reaction of 2-ethoxybenzoyl chloride with 2-methyl-5-phenylfuran in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide as a white crystalline solid with a melting point of 142-144°C.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-18-12-8-7-11-17(18)21-20(22)16-13-19(24-14(16)2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUUVLDGSNSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

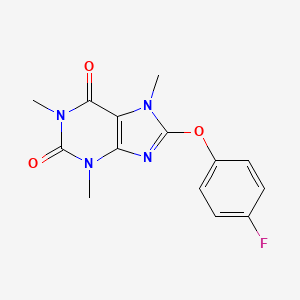
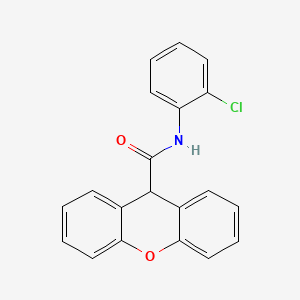
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)
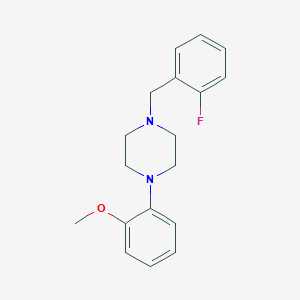
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)
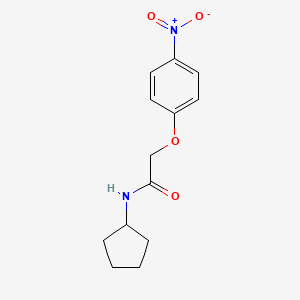
![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)


![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

